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Compound of Interest

Compound Name: PHA-665752

Cat. No.: B1684696

PHA-665752 is a selective, ATP-competitive inhibitor of the c-Met kinase.[1] Its inhibitory
activity is most potent against c-Met, with significantly lower activity against a panel of other
tyrosine and serine-threonine kinases, demonstrating its high selectivity.[1][2]

Table 1: In Vitro Enzyme Inhibition Data

This table summarizes the inhibitory constant (Ki) and the half-maximal inhibitory concentration
(IC50) of PHA-665752 against c-Met and a panel of other kinases in cell-free enzymatic
assays.
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Kinase Target Ki (nM) IC50 (nM)
c-Met 4 9

Ron - 68
Flk-1 (VEGFR2) - 200
c-abl - 1400
FGFR1 - 3000
EGFR - 3800
c-src - 6000
IGF-IR - >10000
PDGFR - >10000
AURORAZ2 - >10000
PKA - >10000
PKBa (Akt) - >10000
p38a - >10000
MK2 - >10000
MK3 - >10000

Data sourced from references:[1][2]

Table 2: Cellular Activity Data

This table presents the IC50 values of PHA-665752 in various cell-based assays, reflecting its
ability to inhibit c-Met signaling and associated cellular functions in a physiological context.
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Cellular Process | Cell Line IC50 (nM)
c-Met Autophosphorylation (HGF-stimulated) 25-50
Cell Proliferation (c-Met dependent) 18 -42
Cell Motility (c-Met dependent) 40 - 50

Cell Growth (TPR-MET-transformed BaF3 cells) <60

Data sourced from references:[2][3]

Signaling Pathway Inhibition

PHA-665752 exerts its effects by inhibiting the kinase activity of the c-Met receptor. Upon
binding its ligand, Hepatocyte Growth Factor (HGF), c-Met activates several downstream
signaling cascades crucial for cell proliferation, survival, motility, and invasion.[4][5] PHA-
665752 blocks the initial autophosphorylation of the receptor, thereby preventing the
recruitment and activation of downstream effectors like Gab-1, ERK, Akt, and STAT3.[1][2]
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Caption: The c-Met signaling pathway and the inhibitory action of PHA-665752.
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Experimental Protocols

The characterization of PHA-665752 involves several key in vitro and cell-based assays.

In Vitro c-Met Kinase Assay (for IC50 Determination)

This assay quantifies the direct inhibitory effect of PHA-665752 on the enzymatic activity of the
c-Met kinase.

e Reaction Components: The assay mixture contains a purified recombinant c-Met kinase
domain (e.g., a GST-fusion protein), a generic kinase substrate (such as poly-Glu-Tyr or a
specific peptide), ATP, and a divalent cation (e.g., 10-20 mM MgClz or MnCl2).[2]

e Inhibitor Addition: A range of PHA-665752 concentrations is added to the reaction mixtures.

e Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction
is allowed to proceed for a predetermined time within the enzyme's linear kinetic range.[2]

o Detection: The amount of phosphorylated substrate is quantified. This can be achieved
through various methods, such as radioactivity measurement (using [y-32P]-ATP),
fluorescence-based assays, or antibody-based detection (ELISA).

o Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of
PHA-665752 concentration. A sigmoidal dose-response curve is fitted to the data to
determine the IC50 value.
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Caption: Workflow for a typical in vitro kinase inhibition assay.
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Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of PHA-665752 on cell division, a key downstream

conseqguence of c-Met signaling.

Cell Seeding and Starvation: Tumor cells dependent on c-Met signaling are seeded in 96-
well plates. They are then serum-starved (e.g., grown in 0.1% FBS) for 48 hours to
synchronize their cell cycles.[2]

Treatment: The cells are treated with various concentrations of PHA-665752 in a medium
containing a low percentage of serum (e.g., 2% FBS) and a stimulating concentration of HGF
(e.g., 50 ng/mL).[2]

BrdU Labeling: After an incubation period (e.g., 18 hours), 5-bromo-2'-deoxyuridine (BrdU), a
synthetic nucleoside analog of thymidine, is added to the wells for 1-2 hours. Actively
proliferating cells will incorporate BrdU into their newly synthesized DNA.[2]

Detection: The cells are fixed, and the incorporated BrdU is detected using a peroxidase-
conjugated anti-BrdU antibody. A substrate is then added, which produces a colorimetric
signal measured by a plate reader.[2]

Analysis: The absorbance values, which are proportional to the number of proliferating cells,
are used to calculate the IC50 for cell proliferation.

Apoptosis Assay

This assay determines if the growth-inhibitory effects of PHA-665752 are due to the induction

of programmed cell death.

Cell Culture and Treatment: Cells are grown in a medium with 2% FBS and treated with
various concentrations of PHA-665752, often in both the presence and absence of HGF, for
an extended period (e.g., 72 hours).[2]

Apoptosis Detection: Apoptosis can be assessed by several methods:

o Caspase Activity: Measuring the activity of executioner caspases (e.g., caspase-3) using
fluorescent or colorimetric substrates.
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o Annexin V Staining: Detecting the externalization of phosphatidylserine on the cell surface
via flow cytometry.

o Cleaved PARP or Caspase-3 Western Blot: Analyzing cell lysates by Western blot for the
presence of cleaved forms of PARP or caspase-3, which are hallmarks of apoptosis.[6]

e Quantification: The percentage of apoptotic cells is determined for each inhibitor
concentration, allowing for an assessment of the drug's pro-apoptotic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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